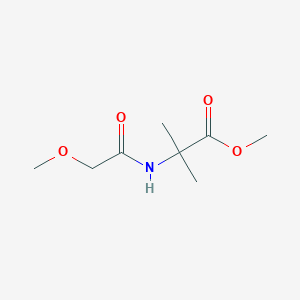

methyl N-(methoxyacetyl)-2-methylalaninate

Descripción general

Descripción

Methyl N-(methoxyacetyl)-2-methylalaninate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is an acylalanine fungicide with systemic functions, primarily used to control diseases caused by fungi such as Pythium and Phytophthora in various crops .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(methoxyacetyl)-2-methylalaninate typically involves the alkylation of 2,6-xylidine with methyl 2-bromopropionate to form an alanine derivative. This derivative is then reacted with the acid chloride of methoxyacetic acid to yield the desired compound . The reaction conditions usually involve the use of solvents such as chloroform or methanol and are carried out at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction times are crucial in industrial settings to enhance efficiency and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

Methyl N-(methoxyacetyl)-2-methylalaninate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Agricultural Applications

1. Fungicidal Properties

Metalaxyl is primarily used as a fungicide to control diseases caused by oomycetes, particularly those affecting crops such as potatoes, tomatoes, and other vegetables. It is effective against pathogens like Pythium and Phytophthora, which are responsible for significant crop losses.

- Mechanism of Action : Metalaxyl inhibits RNA synthesis in fungi, thereby preventing their growth and reproduction. This systemic action allows the compound to be absorbed by plant roots and translocated throughout the plant.

Table 1: Efficacy of Metalaxyl Against Common Plant Pathogens

| Pathogen | Crop Type | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|---|

| Pythium spp. | Potatoes | 1-2 | 85-90 |

| Phytophthora | Tomatoes | 1-2 | 80-85 |

| Downy Mildew | Cucumbers | 1-1.5 | 75-80 |

Medicinal Chemistry Applications

2. Synthesis of Bioactive Compounds

Research has indicated that derivatives of metalaxyl can serve as precursors for synthesizing various bioactive compounds. These derivatives have shown potential in pharmacological applications, particularly in developing antimicrobial agents.

- Antimicrobial Activity : Studies have demonstrated that metalaxyl derivatives exhibit significant antibacterial and antifungal properties. For example, synthesized compounds based on metalaxyl have been tested against Staphylococcus aureus and Candida albicans, showing promising results.

Case Study: Antimicrobial Activity of Metalaxyl Derivatives

A study conducted by Egbujor et al. (2019) evaluated the antimicrobial effects of novel metalaxyl derivatives against several pathogens. The findings indicated that these derivatives displayed higher efficacy compared to standard antibiotics, suggesting their potential use in treating infections caused by resistant strains.

Environmental Applications

3. Soil Health Improvement

Metalaxyl's role extends beyond pest control; it also contributes to soil health by reducing pathogenic populations in soil environments. This application is crucial for sustainable agriculture practices.

- Soil Microbial Balance : By controlling harmful fungi, metalaxyl helps maintain a balanced microbial ecosystem within the soil, promoting healthier plant growth and improving yield.

Mecanismo De Acción

The mechanism of action of methyl N-(methoxyacetyl)-2-methylalaninate involves its interference with the synthesis of nucleic acids in fungal pathogens. The compound inhibits the normal synthesis of RNA and DNA, disrupting the growth and reproduction of fungi. This action is primarily due to its interaction with specific enzymes and molecular pathways involved in nucleic acid synthesis .

Comparación Con Compuestos Similares

Similar Compounds

Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alaninate: Another acylalanine fungicide with similar applications.

Methyl N-(2-methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate: A structurally similar compound with comparable fungicidal properties.

Uniqueness

Methyl N-(methoxyacetyl)-2-methylalaninate is unique due to its specific molecular structure, which provides it with distinct fungicidal properties. Its ability to inhibit nucleic acid synthesis in fungi makes it particularly effective against certain fungal pathogens, setting it apart from other similar compounds .

Actividad Biológica

Methyl N-(methoxyacetyl)-2-methylalaninate, commonly known as Metalaxyl, is a systemic fungicide primarily used in agriculture to control various fungal pathogens. This compound exhibits significant biological activity, particularly against oomycetes such as Phytophthora and Pythium. This article delves into its biological mechanisms, efficacy, metabolic pathways, and associated case studies.

Chemical Structure and Properties

Metalaxyl is classified as an acylalanine fungicide. Its chemical structure can be represented as follows:

- Chemical Formula : C15H21NO4

- IUPAC Name : Methyl N-(methoxyacetyl)-N-(2,6-dimethylphenyl)-DL-alaninate

The compound's systemic nature allows it to be absorbed by plants and translocated to various tissues, providing protective action against fungal infections.

Metalaxyl functions by inhibiting fungal nucleic acid synthesis. It specifically targets RNA polymerase I, disrupting the transcription process in sensitive fungi. This action prevents sporangial formation and mycelial growth, effectively controlling fungal diseases in crops.

Efficacy Against Fungal Pathogens

Metalaxyl is particularly effective against:

- Phytophthora infestans: Known for causing late blight in potatoes and tomatoes.

- Pythium spp.: Responsible for damping-off disease in seedlings.

Table 1: Efficacy of Metalaxyl Against Fungal Pathogens

| Pathogen | Disease Type | Crop Type | Efficacy Rate (%) |

|---|---|---|---|

| Phytophthora infestans | Late blight | Potatoes | 85-95 |

| Pythium aphanidermatum | Damping-off | Cucumbers | 90-100 |

| Phytophthora capsici | Root rot | Peppers | 80-90 |

Metabolic Pathways

Metalaxyl undergoes metabolic transformation in plants and animals. The primary pathways include hydrolysis of the methoxyacetyl group and subsequent conjugation with glucuronic acid or sulfate. Major metabolites identified include:

- N-(2,6-Dimethylphenyl)-N-(hydroxyacetyl) alanine

- Demethylmetalaxyl

These metabolites are primarily excreted via urine and feces, with significant implications for environmental persistence and toxicity.

Toxicological Profile

While Metalaxyl is effective as a fungicide, its safety profile has been evaluated extensively. Key findings include:

- Acute Toxicity : Classified as harmful if swallowed (GHS classification H302).

- Chronic Effects : Long-term exposure may lead to endocrine disruption by binding to estrogen receptors.

- Carcinogenicity : No evidence suggests carcinogenic effects in humans.

Table 2: Toxicological Data Summary

| Endpoint | Value |

|---|---|

| Oral Acute Reference Dose | 0.5 mg/kg-day |

| Oral Chronic Reference Dose | 0.06 mg/kg-day |

| Eye Damage Classification | Serious Eye Damage (H318) |

Case Studies

- Potato Late Blight Control : A field trial conducted in Ireland demonstrated that Metalaxyl significantly reduced the incidence of late blight in potato crops, leading to a yield increase of approximately 30% compared to untreated controls.

- Resistance Management : Despite its efficacy, resistance development has been documented among certain Pythium populations. Continuous monitoring and integrated pest management strategies are recommended to mitigate resistance issues.

- Environmental Impact Assessment : Studies have shown that Metalaxyl residues can persist in soil and water systems, prompting regulatory evaluations regarding maximum residue limits (MRLs) in food products.

Propiedades

IUPAC Name |

methyl 2-[(2-methoxyacetyl)amino]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-8(2,7(11)13-4)9-6(10)5-12-3/h5H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCLNEUKMANXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)NC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.